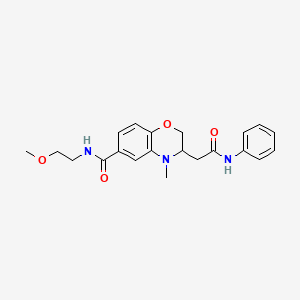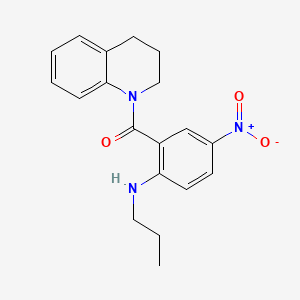![molecular formula C20H28N4O B5295427 3-(4-piperidinylmethyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5295427.png)
3-(4-piperidinylmethyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-piperidinylmethyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]benzamide, also known as PPNB, is a chemical compound that has been studied extensively in the field of medicinal chemistry. PPNB has been found to have potential therapeutic applications in the treatment of various diseases, including cancer and neurological disorders.
Mecanismo De Acción
The exact mechanism of action of 3-(4-piperidinylmethyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and neurological disorders. 3-(4-piperidinylmethyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]benzamide has been found to inhibit the activity of histone deacetylase (HDAC), an enzyme that plays a role in the regulation of gene expression. By inhibiting HDAC activity, 3-(4-piperidinylmethyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]benzamide can alter gene expression patterns and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
3-(4-piperidinylmethyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]benzamide has been found to have a number of biochemical and physiological effects. In addition to its anticancer and neuroprotective properties, 3-(4-piperidinylmethyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]benzamide has been found to have anti-inflammatory effects, with studies showing that it can inhibit the production of pro-inflammatory cytokines. 3-(4-piperidinylmethyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]benzamide has also been found to modulate the activity of certain neurotransmitters, including dopamine and serotonin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(4-piperidinylmethyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]benzamide is that it has been extensively studied and has been found to have potential therapeutic applications in the treatment of various diseases. However, one limitation of 3-(4-piperidinylmethyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]benzamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on 3-(4-piperidinylmethyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]benzamide. One direction is to further elucidate its mechanism of action, which could lead to the development of more effective therapeutic applications. Another direction is to explore its potential as a treatment for other diseases, including autoimmune disorders and cardiovascular disease. Finally, future research could focus on developing new synthetic methods for 3-(4-piperidinylmethyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]benzamide that are more efficient and cost-effective.
Métodos De Síntesis
3-(4-piperidinylmethyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]benzamide can be synthesized through a multi-step process involving the reaction of 4-piperidinemethanol with 1-propyl-1H-pyrazole-4-carboxylic acid, followed by the reaction of the resulting intermediate with 3-bromobenzoyl chloride. The final product is then purified through column chromatography.
Aplicaciones Científicas De Investigación
3-(4-piperidinylmethyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]benzamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases. It has been found to have anticancer properties, with studies showing that it inhibits the growth of various cancer cell lines. 3-(4-piperidinylmethyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]benzamide has also been found to have potential neuroprotective effects, with studies showing that it can protect against oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
3-(piperidin-4-ylmethyl)-N-[(1-propylpyrazol-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c1-2-10-24-15-18(14-23-24)13-22-20(25)19-5-3-4-17(12-19)11-16-6-8-21-9-7-16/h3-5,12,14-16,21H,2,6-11,13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSULUOWAMVUOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)CNC(=O)C2=CC=CC(=C2)CC3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-piperidinylmethyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-methoxyethyl)amino]-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5295349.png)
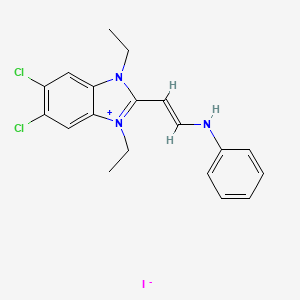
![3-[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5295359.png)
![2-{2-chloro-6-ethoxy-4-[(methylamino)methyl]phenoxy}acetamide hydrochloride](/img/structure/B5295365.png)
![N~1~,N~1~-diethyl-N~4~-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-1,4-piperidinedicarboxamide](/img/structure/B5295368.png)
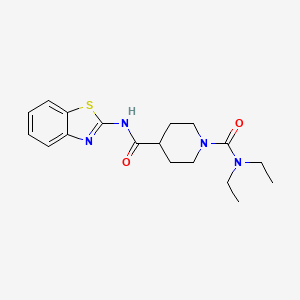
![8-[3-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5295402.png)
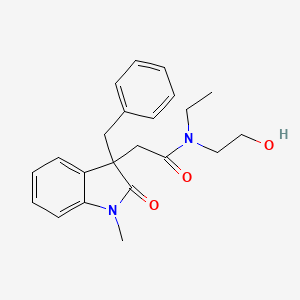
![3-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyrazolo[1,5-a]pyridine](/img/structure/B5295408.png)
![4-methyl-3-(4-morpholinylsulfonyl)-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5295415.png)
![[5-(1-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-1H-imidazol-2-yl)-2-furyl]methanol](/img/structure/B5295418.png)
![3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one](/img/structure/B5295425.png)
